molecular formula C10H6F4 B8497506 1,1,2,2-Tetrafluoro-1,2-dihydronaphthalene

1,1,2,2-Tetrafluoro-1,2-dihydronaphthalene

Cat. No. B8497506
M. Wt: 202.15 g/mol
InChI Key: UUPAQCOFXUHZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06894200B2

Procedure details

A solution of the tetrafluoro naphthalene, 1,1,2,2-tetrafluoro-1,2-dihydronaphthalene (5.25 g , 25.66 mmol) in THF (15 ml) was treated with 30% aqueous NH4OH (30 ml) and zinc (8.45 g, 130 mmol) (powder) and stirred under N2 for 4 hours at RT. The reaction was monitored by GC/MS for disappearance of the starting material and found to be complete. The solution was filtered, extracted with hexane (30 ml), and filtered through a short silica column (20 g). The hexane solution was evaporated in vacuo to afford an oil. This crystallized on cooling to room temperature to afford 3.99 g (95% yield) of product. MS: m/e 164 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
8.45 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](F)=[C:4](F)[C:3]=1[F:14].FC1(F)C2C(=CC=CC=2)C=CC1(F)F.[NH4+].[OH-]>C1COCC1.[Zn]>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[F:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C2=CC=CC=C12)F)F)F
Name
Quantity
5.25 g
Type
reactant
Smiles
FC1(C(C=CC2=CC=CC=C12)(F)F)F
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.45 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under N2 for 4 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (30 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a short silica column (20 g)
CUSTOM
Type
CUSTOM
Details
The hexane solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
This crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling to room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC2=CC=CC=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.99 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.